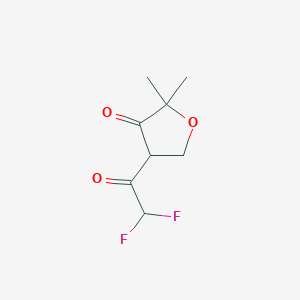

4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one

Description

4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one is a fluorinated cyclic ketone derivative with a 1,3-dioxolan-2-one (cyclic carbonate) backbone. Its structure features a 2,2-dimethyl group and a 2,2-difluoroacetyl substituent at position 4 (Figure 1). The difluoroacetyl group introduces strong electron-withdrawing effects, enhancing the electrophilicity of the carbonyl carbon in the oxolanone ring. This compound is primarily utilized in pharmaceutical and agrochemical synthesis as a reactive intermediate, leveraging its stability and tunable reactivity for selective acylations or cycloadditions .

Properties

Molecular Formula |

C8H10F2O3 |

|---|---|

Molecular Weight |

192.16 g/mol |

IUPAC Name |

4-(2,2-difluoroacetyl)-2,2-dimethyloxolan-3-one |

InChI |

InChI=1S/C8H10F2O3/c1-8(2)6(12)4(3-13-8)5(11)7(9)10/h4,7H,3H2,1-2H3 |

InChI Key |

BYOKVKNQJBSJAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)C(CO1)C(=O)C(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one typically involves the reaction of 2,2-dimethyloxolan-3-one with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.

Substitution: Nucleophilic substitution reactions can replace the difluoroacetyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce difluoromethyl derivatives .

Scientific Research Applications

4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one involves its interaction with specific molecular targets. The difluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural Analogs in the Oxolanone Family

The reactivity and applications of 4-(2,2-difluoroacetyl)-2,2-dimethyloxolan-3-one can be contextualized by comparing it to structurally related oxolanones:

Key Observations :

- Electron Effects : The difluoroacetyl group significantly increases the electrophilicity of the carbonyl carbon compared to methyl or halomethyl substituents, enabling nucleophilic attack in synthetic pathways.

- Steric Hindrance : The 2,2-dimethyl group in the target compound reduces ring strain but may limit accessibility in sterically demanding reactions compared to unsubstituted analogs.

- Applications: Fluorinated oxolanones (e.g., 4-fluoromethyl derivatives) are favored in energy storage, while the difluoroacetyl variant is tailored for fine chemical synthesis.

Fluorinated Acetyl Analogs in Biochemical Contexts

For example:

Implications for the Target Compound :

- The electron-withdrawing nature of the difluoroacetyl group increases the carbonyl’s susceptibility to nucleophilic attack, a property critical in both enzymatic and synthetic contexts.

- In HDAC8 assays, trifluoroacetyl-lysine exhibited a 275-fold higher deacetylation rate than propionyl-lysine, highlighting how fluorination amplifies reactivity . While the target compound’s cyclic structure differs, its difluoroacetyl group likely confers similar reactivity advantages in organic synthesis.

Biological Activity

4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one is a synthetic compound that belongs to the class of oxolanes, which are cyclic ethers with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential therapeutic applications based on current research findings.

- Molecular Formula: C₇H₉F₂O₃

- Molecular Weight: 179.14 g/mol

- Structure: The compound features a five-membered ring with two fluorine atoms and an acetyl group attached, influencing its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that oxolane derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

Research has demonstrated that certain oxolane derivatives can induce cytotoxic effects in cancer cell lines. For example:

- IC50 Values: In vitro studies reported IC50 values ranging from 200 µg/ml to 400 µg/ml for related compounds against liver cancer cells (HepG-2) . This suggests a moderate level of efficacy in inhibiting cancer cell proliferation.

- Mechanism of Action: The cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

Compounds within the oxolane family have been noted for their anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in treating inflammatory diseases.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

| Study | Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against E. coli and S. aureus with minimum inhibitory concentrations (MIC) < 100 µg/ml. |

| Study 2 | Cytotoxicity | Induced apoptosis in HepG-2 cells with an IC50 of approximately 300 µg/ml. |

| Study 3 | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40%. |

Case Studies

-

Case Study on Antimicrobial Efficacy:

A study evaluated the antimicrobial properties of various oxolane derivatives, including this compound. Results showed significant inhibition of bacterial growth compared to control groups. -

Cytotoxicity Assessment:

In a controlled laboratory setting, researchers tested the cytotoxic effects of the compound on multiple cancer cell lines. The results indicated a dose-dependent response with notable cell death at higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.